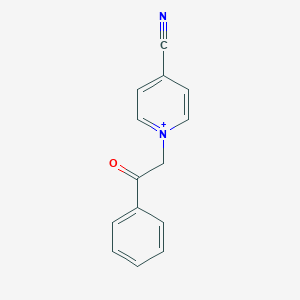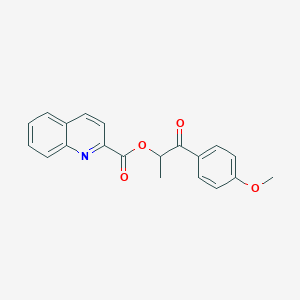
2-(4-Methoxyphenyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate, also known as Methoxphenidine or MXP, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It is a potent NMDA receptor antagonist and has been used in scientific research for its unique properties.
Mechanism of Action
MXP acts as a non-competitive antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, MXP can induce a dissociative state characterized by altered perceptions of time, space, and self.
Biochemical and Physiological Effects:
MXP has been shown to increase dopamine and serotonin release in the brain, which may contribute to its psychoactive effects. It also has a high affinity for sigma-1 receptors, which are involved in the regulation of mood, anxiety, and pain perception.
Advantages and Limitations for Lab Experiments
MXP has several advantages for use in scientific research, including its potency, selectivity, and ability to induce dissociative effects. However, it also has limitations, such as its potential for abuse and the lack of long-term safety data.
Future Directions
There are several potential future directions for research on MXP, including its use in the treatment of psychiatric disorders, its effects on neural plasticity and neuroprotection, and its potential as a tool for studying the NMDA receptor and sigma-1 receptor systems. Additionally, further research is needed to elucidate the long-term safety and potential risks associated with MXP use.
Synthesis Methods
MXP can be synthesized by the reaction of 3,5-dimethoxyphenol with 4-methoxyphenylacetic acid, followed by the esterification of the resulting 3,5-dimethoxy-4-(4-methoxyphenyl)phenol with ethyl oxalyl chloride.
Scientific Research Applications
MXP has been used in scientific research for its ability to induce dissociative effects similar to those of other NMDA receptor antagonists, such as ketamine and phencyclidine. It has been studied for its potential use in treating depression, anxiety, and other psychiatric disorders.
properties
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 4-hydroxy-3,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O7/c1-22-13-6-4-11(5-7-13)14(19)10-25-18(21)12-8-15(23-2)17(20)16(9-12)24-3/h4-9,20H,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGCLRSWWRXMFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=C(C(=C2)OC)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(Acetylamino)anilino]carbonyl}isophthalic acid](/img/structure/B500404.png)

![N-(1-[2-(4-bromophenyl)-2-oxoethyl]-4(1H)-pyridinylidene)-N-methylmethanaminium](/img/structure/B500406.png)

![3-(Aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium](/img/structure/B500408.png)




![2-[(2,4-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B500420.png)



![2-[(2-methylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B500426.png)